Cyanine5 alkyne
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Overview
Description
Cyanine5 alkyne, also known as Alkyne-Cy5, is a fluorescent dye widely used in scientific research. It is a member of the cyanine dye family, characterized by its ability to emit light in the red region of the spectrum. This compound is particularly valuable for its applications in labeling azide proteins, analyzing post-translational modifications of proteins, and studying glycosylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5 alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into the cyanine dye structure. The process typically involves the following steps:
Formation of the Cyanine Core: The synthesis begins with the formation of the cyanine core structure, which involves the condensation of indole derivatives with aldehydes or ketones.
Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where a suitable alkyne precursor reacts with the cyanine core under basic conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyanine5 alkyne undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the formation of a stable triazole ring between the alkyne group of this compound and an azide group.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.
Major Products Formed:
Scientific Research Applications
Cyanine5 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: Utilized in diagnostic assays, including fluorescence-based detection of biomarkers and pathogens.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
Cyanine5 alkyne exerts its effects primarily through its fluorescent properties and its ability to participate in click chemistry reactions. The alkyne group allows it to form stable triazole linkages with azide-containing molecules, facilitating the labeling and tracking of biomolecules. Additionally, its fluorescence enables the visualization of labeled targets under appropriate excitation and emission wavelengths .
Comparison with Similar Compounds
Cyanine5 alkyne is unique among cyanine dyes due to its alkyne functionality, which enables click chemistry applications. Similar compounds include:
Cyanine3 alkyne: Emits in the green region and is used for similar labeling applications.
Cyanine5.5 alkyne: Emits in the near-infrared region and is useful for in vivo imaging.
Sulfo-Cyanine5 alkyne: A water-soluble variant of this compound, offering enhanced solubility and biocompatibility.
This compound stands out due to its optimal balance of photostability, brightness, and compatibility with various biological and chemical systems .
Properties
IUPAC Name |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXUNAERRNFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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